molecular formula C23H30O3 B195096 6,7-Desmethylene drospirenone CAS No. 67372-68-3

6,7-Desmethylene drospirenone

Cat. No.: B195096
CAS No.: 67372-68-3
M. Wt: 354.5 g/mol
InChI Key: DYIJDDWIJGVQBE-PJPXKQQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Desmethylene drospirenone is a synthetic steroidal compound that is structurally related to drospirenone. It is characterized by the absence of the methylene group at the 6,7 position, which differentiates it from drospirenone. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

6,7-Desmethylene drospirenone plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with the progesterone receptor (PR) and androgen receptor (AR), similar to drospirenone . These interactions are crucial for its function as a progestin, influencing various physiological processes. Additionally, this compound has been shown to affect the mineralocorticoid receptor (MR), which is unique compared to other progestins . The nature of these interactions involves binding to the receptors, leading to changes in their activity and subsequent downstream effects.

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. By binding to the progesterone receptor, androgen receptor, and mineralocorticoid receptor, it modulates their activity and influences downstream signaling pathways . This includes enzyme inhibition or activation and changes in gene expression, which are critical for its progestogenic effects. The compound’s unique interaction with the mineralocorticoid receptor distinguishes it from other progestins and contributes to its specific physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under specific conditions, but its degradation can occur under certain circumstances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes. These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits its intended progestogenic effects without significant adverse effects . At higher doses, toxic or adverse effects can be observed, indicating a threshold for safe usage. Understanding these dosage effects is crucial for determining the appropriate therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . The metabolic pathways associated with this compound are essential for its breakdown and utilization within the body, impacting its efficacy and safety as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interaction with specific biomolecules and subsequent physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Desmethylene drospirenone typically involves the modification of drospirenone. One common synthetic route starts with the precursor 7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5-androsten-17-one. This precursor undergoes several steps including hydroxylation, oxidation, and lactonization to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

6,7-Desmethylene drospirenone undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the absence of the methylene group at the 6,7 position, which alters its chemical and biological properties. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .

Properties

IUPAC Name

(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJDDWIJGVQBE-PJPXKQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217727
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67372-68-3
Record name 6,7-Desmethylene drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Desmethylene drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (15,16)β-Met
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DESMETHYLENE DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N90W9C3DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Desmethylene drospirenone
Reactant of Route 2
6,7-Desmethylene drospirenone
Reactant of Route 3
6,7-Desmethylene drospirenone
Reactant of Route 4
6,7-Desmethylene drospirenone
Reactant of Route 5
6,7-Desmethylene drospirenone
Reactant of Route 6
6,7-Desmethylene drospirenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.